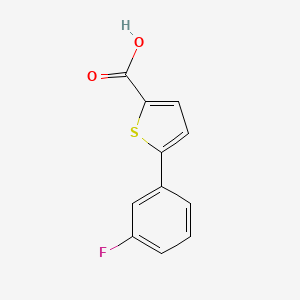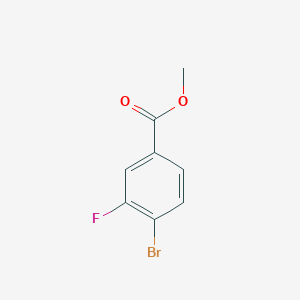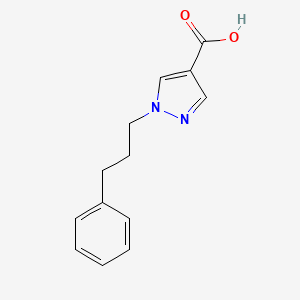
Ac-Leu-Glu-Val-Asp-AFC
Übersicht
Beschreibung
Ac-Leu-Glu-Val-Asp-AFC (also known as Ac-LEVD-AFC) is a fluorogenic substrate for Caspase 4, a cysteine protease with a role in inflammation and innate immunity . Upon enzymatic cleavage by caspase-4, 7-amino-4-trifluoromethylcoumarin (AFC) is released and its fluorescence can be used to quantify caspase-4 activity .
Molecular Structure Analysis
The molecular formula of this compound is C32H40F3N5O11 . The structure includes a fluorogenic part, the AFC, which displays excitation/emission maxima of 400/505 nm, respectively .Chemical Reactions Analysis
The primary chemical reaction involving this compound is its enzymatic cleavage by caspase-4. This cleavage releases 7-amino-4-trifluoromethylcoumarin (AFC), whose fluorescence can be used to quantify caspase-4 activity .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 727.68 . The compound displays excitation/emission maxima of 400/505 nm, respectively .Wissenschaftliche Forschungsanwendungen
Quantifizierung der Caspase-4-Aktivität
Ac-Leu-Glu-Val-Asp-AFC dient als fluorogenes Substrat speziell für Caspase-4, ein Enzym, das eine entscheidende Rolle bei Entzündungen und der angeborenen Immunität spielt. Wenn Caspase-4 dieses Substrat spaltet, wird 7-Amino-4-trifluormethylcumarin (AFC) freigesetzt, das Fluoreszenz emittiert, die quantifiziert werden kann. Diese Eigenschaft ermöglicht es Forschern, die Caspase-4-Aktivität in verschiedenen biologischen Proben zu messen und so Einblicke in die Funktion des Enzyms bei Krankheitsprozessen zu gewinnen .
Entzündungsforschung
Aufgrund seiner Spezifität für Caspase-4 wird this compound in der Entzündungsforschung häufig eingesetzt. Caspase-4 ist an der Entzündungsreaktion beteiligt, und mit Hilfe dieses Substrats können Wissenschaftler die Regulation und Modulation von Caspase-4 bei verschiedenen Entzündungszuständen untersuchen .
Studien zur angeborenen Immunität
Caspase-4 ist auch an der angeborenen Immunantwort des Körpers beteiligt. Forscher verwenden this compound, um zu untersuchen, wie Caspase-4 auf molekularer Ebene zur Abwehr von Krankheitserregern beiträgt .
Apoptose- und Zelltodforschung
Während die Rolle von Caspase-4 in der Apoptose im Vergleich zu anderen Caspasen weniger definiert ist, kann this compound dennoch verwendet werden, um seine mögliche Beteiligung an programmierten Zelltodwegen zu untersuchen .
Arzneimittelforschung und -entwicklung
In der pharmazeutischen Industrie wird this compound beim Screening von Verbindungen eingesetzt, die die Caspase-4-Aktivität hemmen oder modulieren können, was zu neuen therapeutischen Wirkstoffen für Krankheiten führen könnte, bei denen Entzündungen eine Schlüsselrolle spielen .
Entwicklung biochemischer Assays
Diese Verbindung ist ein wesentlicher Bestandteil der Entwicklung biochemischer Assays, die darauf abzielen, die Caspase-Aktivität im Rahmen umfassenderer Forschungsarbeiten oder diagnostischer Tests zu erkennen und zu messen .
Forschung zu neurodegenerativen Erkrankungen
Angesichts der zunehmenden Verbindung zwischen Entzündungen und Neurodegeneration kann this compound zur Untersuchung von Krankheiten wie Alzheimer und Parkinson eingesetzt werden, bei denen die Caspase-Aktivität zum Krankheitsverlauf beitragen könnte .
Krebsforschung
Caspasen sind bekanntermaßen an der Entstehung und Progression von Krebs beteiligt. This compound kann helfen, die Rolle von Caspase-4 beim Überleben, der Proliferation und dem Tod von Krebszellen zu klären .
Wirkmechanismus
Target of Action
The primary target of Ac-Leu-Glu-Val-Asp-AFC is Caspase 4 , a cysteine protease . Caspase 4 plays a significant role in inflammation and innate immunity .
Mode of Action
This compound is a fluorogenic substrate for Caspase 4 . Like all caspases, it cleaves at the Asp residue and prefers the sequence Leu-Glu-Val-Asp . The compound’s interaction with its target results in the release of 7-amino-4-trifluoromethylcoumarin (AFC), which can be used to quantify Caspase 4 activity .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the inflammatory response and innate immunity
Pharmacokinetics
It is known that the compound requires temperature control for storage and delivery , which may impact its bioavailability.
Result of Action
The result of this compound’s action is the release of AFC, whose fluorescence can be used to quantify Caspase 4 activity . This provides a measure of the inflammatory response and innate immunity in the system where the compound is applied .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature . Proper storage and handling conditions are necessary to maintain the compound’s effectiveness.
Biochemische Analyse
Biochemical Properties
Ac-Leu-Glu-Val-Asp-AFC plays a crucial role in biochemical reactions as a substrate for caspase-4. Caspase-4 is a cysteine protease that cleaves at the aspartic acid residue within the sequence Leu-Glu-Val-Asp . Upon cleavage by caspase-4, this compound releases AFC, which exhibits fluorescence with excitation and emission maxima at 400 nm and 505 nm, respectively . This fluorescence can be measured to quantify caspase-4 activity, making this compound a valuable tool in studying the role of caspase-4 in various biological processes .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for caspase-4. Caspase-4 is involved in the regulation of inflammation and innate immunity . The enzymatic activity of caspase-4, as measured by the cleavage of this compound, can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the activation of caspase-4 can lead to the cleavage of specific substrates, resulting in the modulation of inflammatory responses and the initiation of programmed cell death (apoptosis) .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with caspase-4. Caspase-4 recognizes and binds to the Leu-Glu-Val-Asp sequence within this compound . Upon binding, caspase-4 cleaves the peptide bond at the aspartic acid residue, releasing the fluorescent molecule AFC . This cleavage event can be detected and quantified using fluorescence spectroscopy, providing insights into the activity of caspase-4 and its role in various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is typically stored at -20°C to maintain its stability . Over time, the compound may degrade, leading to a decrease in its effectiveness as a substrate for caspase-4 . Long-term studies have shown that the stability of this compound can be maintained for up to four years when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the activity of caspase-4, as measured by the cleavage of this compound, can exhibit threshold effects at certain dosages . At higher doses, toxic or adverse effects may be observed, highlighting the importance of optimizing the dosage for specific experimental conditions . These studies provide valuable insights into the safe and effective use of this compound in research settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to the activity of caspase-4. Caspase-4 cleaves this compound at the aspartic acid residue, releasing the fluorescent molecule AFC . This cleavage event is a key step in the metabolic pathway of caspase-4, allowing for the quantification of its activity . The interaction of this compound with caspase-4 provides insights into the regulation of inflammation and innate immunity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The trifluoromethyl substituent of the fluorophore improves the membrane permeability of this compound, facilitating its uptake by cells . Once inside the cell, this compound can localize to specific compartments where it interacts with caspase-4 . This localization is crucial for its function as a substrate for caspase-4 and its role in measuring enzyme activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is designed to target caspase-4, which is localized in the cytosol . The subcellular localization of this compound allows it to interact with caspase-4 and undergo enzymatic cleavage, releasing the fluorescent molecule AFC . This targeted localization is critical for the accurate measurement of caspase-4 activity and the study of its role in cellular processes .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40F3N5O11/c1-14(2)10-21(36-16(5)41)30(49)38-20(8-9-24(42)43)28(47)40-27(15(3)4)31(50)39-22(13-25(44)45)29(48)37-17-6-7-18-19(32(33,34)35)12-26(46)51-23(18)11-17/h6-7,11-12,14-15,20-22,27H,8-10,13H2,1-5H3,(H,36,41)(H,37,48)(H,38,49)(H,39,50)(H,40,47)(H,42,43)(H,44,45)/t20-,21-,22-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETZKXHXYOHAAN-LFYAFONDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40F3N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1370483.png)
![1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1370485.png)

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370489.png)